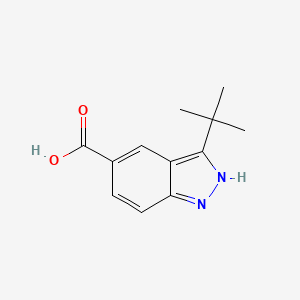
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a hydroxy group at the 5-position and a methoxy group at the 3-position of the pyridine ring, along with an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone typically involves the reaction of appropriate pyridine derivatives with suitable reagents under controlled conditions. One common method involves the use of 3-methoxypyridine as a starting material, which undergoes hydroxylation at the 5-position followed by acylation at the 2-position to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1-(5-oxo-3-methoxypyridin-2-yl)ethanone.
- Reduction of the ethanone group can produce 1-(5-hydroxy-3-methoxypyridin-2-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethanone group can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
- 1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone
- 1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone
Comparison: 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone is unique due to the specific positioning of the hydroxy and methoxy groups on the pyridine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the hydroxy group at the 5-position rather than the 3-position can affect its ability to form hydrogen bonds and interact with biological targets.
Properties
CAS No. |
1256807-12-1 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-(5-hydroxy-3-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8-7(12-2)3-6(11)4-9-8/h3-4,11H,1-2H3 |
InChI Key |
IQCPJYZOYZLMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)






